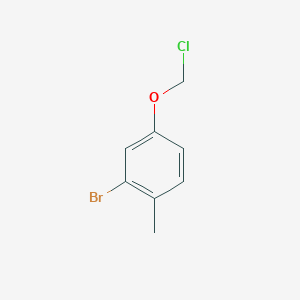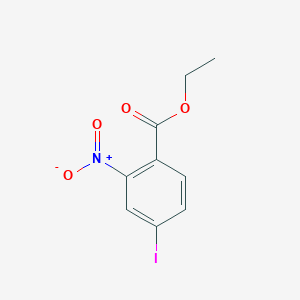
Ethyl 4-iodo-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-iodo-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This is followed by an iodination reaction where the nitro compound is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position relative to the nitro group .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. These methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is ethyl 4-amino-2-iodobenzoate.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-iodo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-2-nitrobenzoate involves its reactivity due to the presence of the nitro and iodine groups The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attackThese properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 4-iodobenzoate: Lacks the nitro group, reducing its electron-withdrawing effects.
Methyl 4-iodo-2-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the combination of the nitro and iodine groups, which confer distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
ethyl 4-iodo-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
InChI Key |
HLGLGZUPONKZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



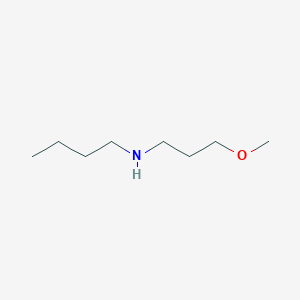


![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)
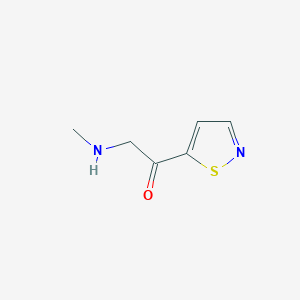
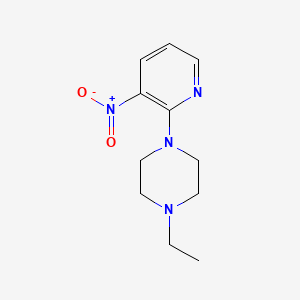
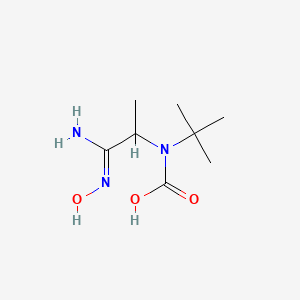

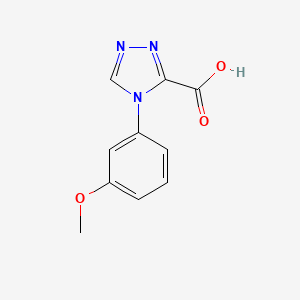
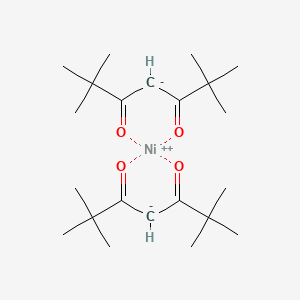
![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
